molecular formula C8H15NO2 B13554776 1,4,4-Trimethylpyrrolidine-2-carboxylic acid

1,4,4-Trimethylpyrrolidine-2-carboxylic acid

Cat. No.: B13554776
M. Wt: 157.21 g/mol
InChI Key: JEMJUABMNNBKBO-UHFFFAOYSA-N
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Description

1,4,4-Trimethylpyrrolidine-2-carboxylic acid is a nitrogen-containing heterocyclic compound It features a five-membered pyrrolidine ring with three methyl groups attached at the 1 and 4 positions, and a carboxylic acid group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4,4-Trimethylpyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the cyclization of suitable precursors under acidic or basic conditions. For example, the cyclization of 2,2,4-trimethylglutaric acid can yield the desired pyrrolidine derivative .

Industrial Production Methods: Industrial production methods often involve optimizing the synthetic route for higher yields and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1,4,4-Trimethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

1,4,4-Trimethylpyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,4,4-Trimethylpyrrolidine-2-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary, but often include key enzymes or receptors in metabolic pathways .

Comparison with Similar Compounds

    Pyrrolidine: A simpler analog without the methyl and carboxylic acid groups.

    Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.

    1,4-Dimethylpyrrolidine-2-carboxylic acid: A compound with fewer methyl groups.

Uniqueness: 1,4,4-Trimethylpyrrolidine-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three methyl groups and a carboxylic acid group provides distinct steric and electronic properties compared to its analogs .

Properties

IUPAC Name

1,4,4-trimethylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2)4-6(7(10)11)9(3)5-8/h6H,4-5H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMJUABMNNBKBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(N(C1)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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